molecular formula C10H9Br2F3S B14044063 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene

Katalognummer: B14044063
Molekulargewicht: 378.05 g/mol
InChI-Schlüssel: HBMBKXSIKKRWAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a bromopropyl group, and a trifluoromethylthio group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 3-(3-bromopropyl)-2-(trifluoromethylthio)benzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with specific molecular targets. The bromine atoms and trifluoromethylthio group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-3-(3-bromopropyl)-5-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethylthio group.

    3-Bromopropylbenzene: Lacks the trifluoromethylthio group and has a simpler structure.

    1-Bromo-2-(trifluoromethylthio)benzene: Lacks the bromopropyl group.

Uniqueness

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is unique due to the presence of both bromopropyl and trifluoromethylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H9Br2F3S

Molekulargewicht

378.05 g/mol

IUPAC-Name

1-bromo-3-(3-bromopropyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9Br2F3S/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI-Schlüssel

HBMBKXSIKKRWAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)SC(F)(F)F)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.